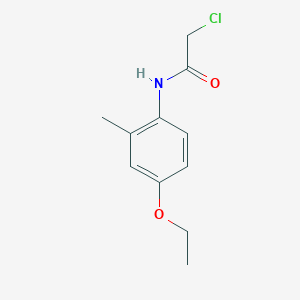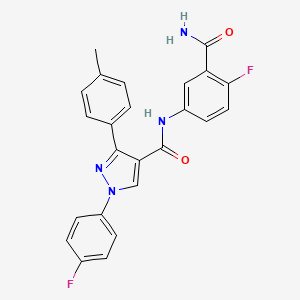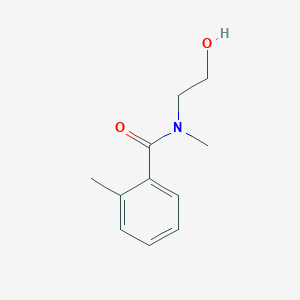![molecular formula C23H18ClFO4 B7498670 [4-(4-Fluorobenzoyl)phenyl] 2-(4-chloro-2-methylphenoxy)propanoate](/img/structure/B7498670.png)
[4-(4-Fluorobenzoyl)phenyl] 2-(4-chloro-2-methylphenoxy)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(4-Fluorobenzoyl)phenyl] 2-(4-chloro-2-methylphenoxy)propanoate, also known as CB13, is a synthetic compound that belongs to the class of cannabinoids. It has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation.
Wirkmechanismus
[4-(4-Fluorobenzoyl)phenyl] 2-(4-chloro-2-methylphenoxy)propanoate is a selective agonist of the CB2 receptor, which is primarily expressed in immune cells and has been implicated in the regulation of inflammation and immune function. This compound has been shown to activate the CB2 receptor, leading to the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, and to have antitumor and neuroprotective effects. This compound has also been shown to modulate the immune system, promoting anti-inflammatory cytokine production and inhibiting pro-inflammatory cytokine production.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of [4-(4-Fluorobenzoyl)phenyl] 2-(4-chloro-2-methylphenoxy)propanoate is its potent analgesic and anti-inflammatory effects, which make it a promising candidate for the treatment of pain and inflammation. However, one of the limitations of this compound is its selectivity for the CB2 receptor, which may limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on [4-(4-Fluorobenzoyl)phenyl] 2-(4-chloro-2-methylphenoxy)propanoate. One area of research is the development of more selective CB2 agonists, which may have greater therapeutic potential. Another area of research is the investigation of the potential antitumor and neuroprotective effects of this compound. Additionally, research on the pharmacokinetics and pharmacodynamics of this compound may help to optimize its therapeutic potential.
Synthesemethoden
[4-(4-Fluorobenzoyl)phenyl] 2-(4-chloro-2-methylphenoxy)propanoate is synthesized through a multi-step process involving the reaction of 4-fluorobenzoyl chloride with 4-chloro-2-methylphenol in the presence of a base to form 4-(4-fluorobenzoyl)-4'-chloro-2-methylphenyl ether. This intermediate is then reacted with 2-bromo-2-methylpropionic acid in the presence of a base to form this compound.
Wissenschaftliche Forschungsanwendungen
[4-(4-Fluorobenzoyl)phenyl] 2-(4-chloro-2-methylphenoxy)propanoate has been studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. It has been shown to have potent analgesic and anti-inflammatory effects in animal models. This compound has also been studied for its potential antitumor and neuroprotective effects.
Eigenschaften
IUPAC Name |
[4-(4-fluorobenzoyl)phenyl] 2-(4-chloro-2-methylphenoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClFO4/c1-14-13-18(24)7-12-21(14)28-15(2)23(27)29-20-10-5-17(6-11-20)22(26)16-3-8-19(25)9-4-16/h3-13,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKZRNBDFLAYCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-fluoro-5-(propan-2-ylsulfamoyl)benzamide](/img/structure/B7498589.png)
![4-[4-(Morpholin-4-ylmethyl)phenyl]phenol](/img/structure/B7498593.png)
![N-[(2-fluorophenyl)methyl]-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide](/img/structure/B7498596.png)
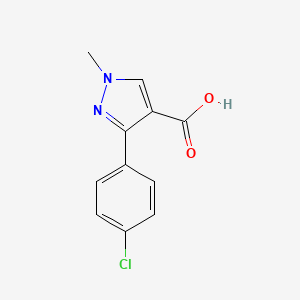
![N-[2-(dimethylcarbamoyl)phenyl]-3-methyl-4-oxo-2-phenylchromene-8-carboxamide](/img/structure/B7498622.png)
![N~1~-[1,2,4]triazolo[4,3-a]pyridin-3-yl-2-(trifluoromethyl)benzamide](/img/structure/B7498626.png)
![2-[3-(3,5-Dimethylphenoxy)propylsulfanyl]pyrimidine-4,6-diamine](/img/structure/B7498630.png)
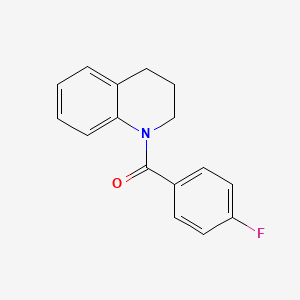
![(2S)-N-[6-(2,2,2-trifluoroethoxy)-1,3-benzothiazol-2-yl]oxolane-2-carboxamide](/img/structure/B7498646.png)

![1-[5-(Diethylsulfamoyl)-2-piperidin-1-ylphenyl]-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea](/img/structure/B7498654.png)
